Reductiomycin
Overview
Description
Reductiomycin is a novel antibiotic compound isolated from the bacterium Streptomyces griseorubiginosus. It exhibits significant antiviral, antifungal, and antibacterial activities . The structure of this compound was elucidated as 2-hydroxy-5-oxo-1-cyclopentenyl (5-acetoxy-2,3-dehydropyrrolidin-3-yl) propenate .
Mechanism of Action
Target of Action
AM 6201 primarily targets the MAPK (also known as RAS-RAF-MEK-ERK) pathway , which is an important therapeutic target in certain types of cancer . It is an ATP-competitive MEK inhibitor , meaning it has a different binding mode with MEK compared with allosteric MEK inhibitors .
Mode of Action
AM 6201 interacts with its targets by inhibiting the MAPK pathway . This inhibition is achieved through competitive binding with ATP, which alters the normal functioning of the pathway .
Biochemical Pathways
The MAPK pathway, which AM 6201 targets, plays a crucial role in regulating cell growth and differentiation. By inhibiting this pathway, AM 6201 can potentially disrupt the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.
Result of Action
AM 6201 exhibits antimicrobial activity against gram-positive bacteria and fungi . Moreover, it has been shown to exhibit antitumor activity against Ehrlich ascites carcinomas in mice . This antitumor activity is likely a result of its inhibition of the MAPK pathway .
Action Environment
The environment can significantly influence the action, efficacy, and stability of AM 6201. For instance, the compound’s solubility in DMSO could affect its bioavailability and distribution within the body . .
Biochemical Analysis
Biochemical Properties
AM 6201 plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. The compound exhibits antimicrobial activity against gram-positive bacteria and fungi, indicating its potential as an antibiotic . AM 6201 interacts with DNA, binding irreversibly to nucleic acid strands and causing breaks in the DNA, which inhibits replication and transcription processes within cells . This interaction is believed to involve the formation of free radicals, further contributing to its antimicrobial and antitumor effects.
Cellular Effects
AM 6201 has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to DNA and cause breaks in the strands disrupts normal cellular processes, leading to cell death in targeted bacteria and fungi . Additionally, AM 6201’s antitumor activity suggests it may interfere with cancer cell proliferation and survival, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of AM 6201 involves its binding interactions with biomolecules, particularly DNA. By binding irreversibly to DNA strands, AM 6201 inhibits the replication and transcription processes, leading to cell death . The formation of free radicals during this interaction further enhances its antimicrobial and antitumor activities. Additionally, AM 6201 may inhibit or activate specific enzymes involved in DNA repair and replication, contributing to its overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AM 6201 change over time, influenced by its stability and degradation. Studies have shown that AM 6201 remains stable under certain conditions, maintaining its antimicrobial and antitumor activities . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
The effects of AM 6201 vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
AM 6201 is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may involve both anabolic and catabolic reactions, contributing to its overall efficacy and stability . Enzymes involved in DNA repair and replication may play a role in metabolizing AM 6201, affecting its therapeutic potential and duration of action.
Transport and Distribution
Within cells and tissues, AM 6201 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport and distribution mechanisms ensure that AM 6201 reaches its target sites, such as bacterial or cancer cells, to exert its antimicrobial and antitumor effects.
Subcellular Localization
The subcellular localization of AM 6201 is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications This localization ensures that AM 6201 interacts with its intended biomolecules, such as DNA, to exert its therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reductiomycin involves several steps, including the formation of its unique moieties, a 1,3-diketone and a carbinolamine . The synthetic route typically involves the following steps:
Formation of the cyclopentenyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentenyl ring.
Introduction of the acetoxy group: The acetoxy group is introduced through acetylation reactions.
Formation of the dehydropyrrolidinyl moiety: This involves the dehydrogenation of a pyrrolidine ring to form the dehydropyrrolidinyl moiety.
Industrial Production Methods
Industrial production of this compound is typically carried out through fermentation processes using Streptomyces griseorubiginosus cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Reductiomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form deacetoxy this compound.
Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Deacetoxy this compound.
Substitution: Substituted derivatives with different functional groups replacing the acetoxy group.
Scientific Research Applications
Reductiomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of complex organic molecules.
Biology: Employed in studies of microbial resistance and the mechanisms of antibiotic action.
Medicine: Investigated for its potential use in treating viral, fungal, and bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and in the study of fermentation processes.
Comparison with Similar Compounds
Reductiomycin is unique due to its distinct chemical structure and broad-spectrum antimicrobial activity. Similar compounds include:
Tetracycline: Another antibiotic with a broad spectrum of activity but a different chemical structure.
Erythromycin: A macrolide antibiotic with a different mechanism of action.
Chloramphenicol: An antibiotic with a similar broad-spectrum activity but different structural features.
This compound stands out due to its unique combination of a 1,3-diketone and a carbinolamine moiety, which are not commonly found in other antibiotics .
Properties
IUPAC Name |
[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXPFUZQXMQEDU-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113107 | |
Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68748-55-0 | |
Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM 6201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic characteristics of Reductiomycin?
A1: this compound has a molecular formula of C14H15O6N and a molecular weight of 293 g/mol. [, ] Key spectroscopic data includes:
- Mass Spectrometry: Shows a base peak at m/z 233, indicating the loss of CH3COOH. Fragment peaks at m/z 113 (C5H5O3) and 141 (C6H5O4) suggest specific structural fragments. []
- Proton NMR (1H NMR): The spectrum shows a signal at 2.12 ppm, characteristic of an acetoxy group. Upon heating and loss of CH3COOH, this signal disappears in the sublimate's spectrum. []
- X-ray Diffraction: Studies confirmed the unique structure of this compound and revealed a strong intramolecular hydrogen bond with an O…O distance of 2.509 Å. []
Q2: Against what types of organisms does this compound exhibit biological activity?
A2: this compound demonstrates activity against Gram-positive bacteria, fungi, and Newcastle disease virus. [] There is also evidence of mild anti-cancer activity. []
Q3: How is this compound produced?
A3: this compound is a secondary metabolite produced by certain Streptomyces species, including Streptomyces griseorubiginosus [] and Streptomyces xanthochromogenus. [] It is isolated from the culture broth of these bacteria.
Q4: What insights have been gained about the biosynthesis of this compound?
A4: Extensive research utilizing stable isotope labeling and NMR analysis has shed light on the biosynthetic pathway of this compound: [, , , ]
Q5: What is the significance of 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde in this compound biosynthesis?
A5: Both 4-hydroxy-[7-13C]benzoic acid and 4-hydroxy-[7-13C]benzaldehyde serve as highly efficient precursors for this compound biosynthesis. [] Deuterium labeling experiments confirm their incorporation into the dihydrofuranylacrylic acid moiety of the molecule.
Q6: Has this compound been chemically synthesized?
A6: Yes, a total synthesis of (±)-Reductiomycin has been achieved. []
Q7: Can this compound be chemically modified?
A7: Yes, this compound can be efficiently derivatized using stabilized iminonitroso Diels-Alder reactions with nitrosopyridines. [] This method offers regio- and stereoselectivity.
Q8: Are there any known challenges related to this compound resistance?
A8: While this compound shows promising activity against linezolid-resistant bacterial strains [], research on specific resistance mechanisms and cross-resistance with other antibiotic classes is limited and requires further investigation.
Q9: What is the current research status of this compound?
A9: this compound is primarily a research compound. While its structure, biosynthesis, and some biological activities are well-characterized, further research is needed to explore its therapeutic potential fully.
Q10: What are the future directions for this compound research?
A10: Key areas for future investigation include:
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